Cas no 885461-48-3 (5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid)

5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- MFCD06660797
- G32603
- BBL010384
- 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid
- 5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylic acid
- CS-0225700
- AKOS000122786
- VS-02468
- 5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylicacid
- AQ-086/43383849
- EN300-12467
- STK523865
- 5H,6H,7H,8H,9H,10H-cyclohepta(b)indole-2-carboxylic acid
- Cyclohept[b]indole-2-carboxylic acid, 5,6,7,8,9,10-hexahydro-
- 885461-48-3
- 857-758-8
- Z119990492
- 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid
-
- MDL: MFCD06660797
- Inchi: InChI=1S/C14H15NO2/c16-14(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2,(H,16,17)
- InChI Key: SIZBLUIRHOCGJA-UHFFFAOYSA-N
- SMILES: c1cc2c(cc1C(=O)O)c3c([nH]2)CCCCC3
Computed Properties
- Exact Mass: 229.110278721Da
- Monoisotopic Mass: 229.110278721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 465.4±40.0 °C at 760 mmHg
- Flash Point: 235.3±27.3 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12467-1.0g |
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95.0% | 1.0g |
$170.0 | 2025-02-21 | |
TRC | H290303-25mg |
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic Acid |
885461-48-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
OTAVAchemicals | 1218557-250MG |
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95% | 250MG |
$125 | 2023-06-25 | |
Enamine | EN300-12467-50mg |
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95.0% | 50mg |
$40.0 | 2023-10-02 | |
OTAVAchemicals | 1218557-1G |
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95% | 1G |
$300 | 2023-06-25 | |
Aaron | AR00JAK2-2.5g |
Cyclohept[b]indole-2-carboxylic acid, 5,6,7,8,9,10-hexahydro- |
885461-48-3 | 95% | 2.5g |
$357.00 | 2025-02-28 | |
Enamine | EN300-12467-5000mg |
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95.0% | 5000mg |
$360.0 | 2023-10-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296370-10g |
5h,6h,7h,8h,9h,10h-Cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95% | 10g |
¥29289.00 | 2024-04-27 | |
A2B Chem LLC | AI99046-500mg |
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95% | 500mg |
$174.00 | 2024-04-19 | |
Aaron | AR00JAK2-1g |
Cyclohept[b]indole-2-carboxylic acid, 5,6,7,8,9,10-hexahydro- |
885461-48-3 | 95% | 1g |
$259.00 | 2025-02-28 |
5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid Related Literature
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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5. Book reviews
Additional information on 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid
5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 885461-48-3, known as 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of the cycloheptabindole family, which is characterized by its unique bicyclic structure and potential bioactivity. Recent studies have highlighted its role in drug discovery and its potential applications in treating various diseases.
Cycloheptabindole derivatives are known for their structural complexity and biological activity. The hexahydro prefix in the name indicates the presence of six hydrogen atoms in a specific arrangement within the molecule. This compound's structure is particularly interesting due to its combination of a bicyclic framework and a carboxylic acid group, which can influence its chemical reactivity and biological interactions.
Recent research has focused on the synthesis and characterization of 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid. Scientists have explored various synthetic pathways to optimize its production, including methods involving ring-closing metathesis and other advanced organic reactions. These studies have not only improved the synthesis efficiency but also provided deeper insights into the molecule's stability and reactivity.
In terms of applications, this compound has shown promise in pharmacological studies. Its ability to interact with specific biological targets makes it a candidate for drug development. For instance, studies have indicated potential anti-inflammatory and antioxidant properties, which could be valuable in treating conditions such as neurodegenerative diseases and chronic inflammation.
The carboxylic acid group in the molecule plays a crucial role in its functionality. It can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to biological macromolecules. This feature has been exploited in designing bioactive molecules with improved pharmacokinetic properties.
Moreover, the bicyclic structure of 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid provides rigidity and stability to the molecule. This structural characteristic is advantageous in drug design as it can enhance the molecule's bioavailability and reduce off-target effects.
Recent advancements in computational chemistry have also contributed to understanding this compound's properties. Molecular docking studies have revealed potential binding modes with key enzymes and receptors, providing a foundation for further experimental validation.
In conclusion, 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid (CAS No. 885461-48-3) is a fascinating compound with significant potential in drug discovery and materials science. Its unique structure and bioactivity make it a subject of ongoing research interest. As new findings emerge from both experimental and computational studies, this compound continues to offer exciting opportunities for innovation in various scientific domains.
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